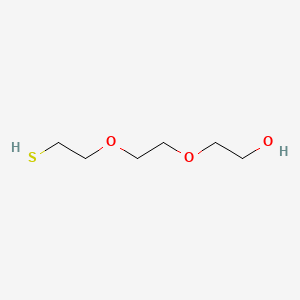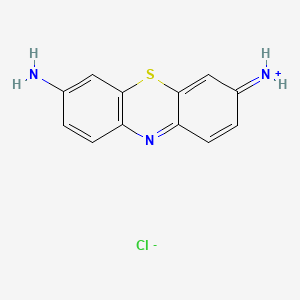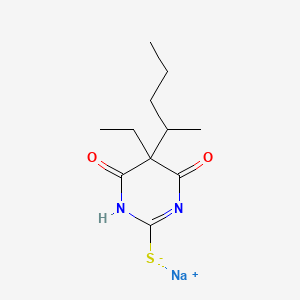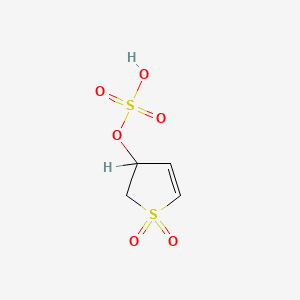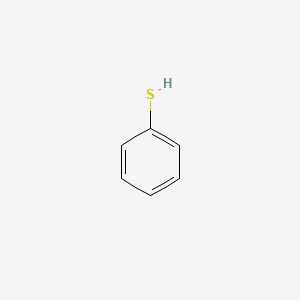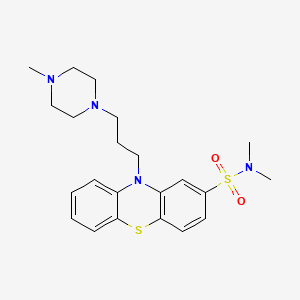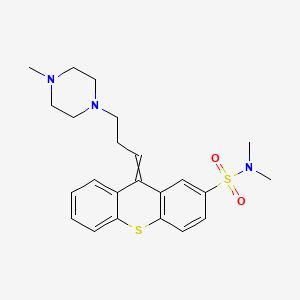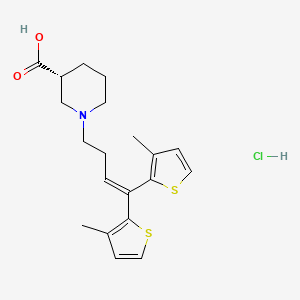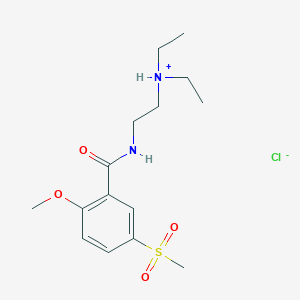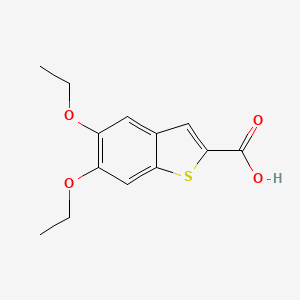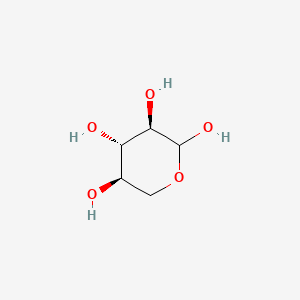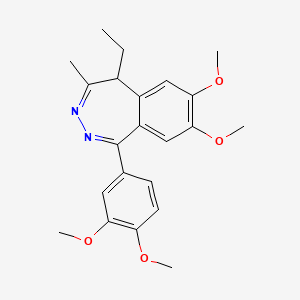
Tofisopam
Übersicht
Beschreibung
Tofisopam is a 2,3-benzodiazepine drug, which is a derivative of benzodiazepine . Unlike classical 1,4-benzodiazepines, this compound does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor . It is used for the treatment of anxiety and alcohol withdrawal .
Synthesis Analysis
This compound can be synthesized from commercially available isoeugenenyl methyl ether in a two-step process with an overall yield of 48% via polymerization, oxidation, and cyclization with Hydrazine hydrate . Another synthesis method involves the reaction of a compound with hydrazine or a hydrate or salt thereof formed with an inorganic or organic acid .Molecular Structure Analysis
The molecular formula of this compound is C22H26N2O4 . The average molecular weight is 382.45 .Chemical Reactions Analysis
This compound has been shown to enhance the anticonvulsant activity of 1,4-benzodiazepines like diazepam but not sodium valproate, carbamazepine, phenobarbital, or phenytoin .Physical And Chemical Properties Analysis
This compound is soluble in DMSO at approximately 14 mg/mL . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .Wissenschaftliche Forschungsanwendungen
Angstlösende Eigenschaften
Tofisopam ist bekannt für seine angstlösenden Eigenschaften . Es wurde in klinischen Berichten und neurobiologischen Studien wegen seiner einzigartigen Eigenschaften eingesetzt, die sich von denen von Benzodiazepinen unterscheiden . Eine Studie verglich die Auswirkungen von this compound, Diazepam und einem Placebo bei der Behandlung von Angstsymptomen . Die Studie ergab, dass sowohl this compound als auch Diazepam signifikant höhere Verbesserungen auf der Hamilton-Angstskala im Vergleich zur Placebogruppe aufwiesen .
Behandlung des Alkoholentzugs
This compound wurde bei der Behandlung des Alkoholentzugs eingesetzt . Diese Anwendung basiert auf seinen beruhigenden Wirkungen, die dazu beitragen können, die Symptome des Alkoholentzugs zu lindern .
Vergleich mit Diazepam
This compound wurde mit Diazepam hinsichtlich seiner angstlösenden Eigenschaften verglichen . Die Studie ergab keine signifikanten Unterschiede zwischen den Wirkungen von Diazepam und this compound . Allerdings traten Nebenwirkungen und Entzugssymptome in der this compound-Gruppe seltener auf .
Kognitive Fähigkeiten
Im Gegensatz zu anderen Angstlösern beeinträchtigt this compound die kognitiven Fähigkeiten nicht . Dies macht es zu einer sichereren Option für Patienten, die ihre kognitiven Funktionen während der Behandlung von Angstzuständen erhalten müssen .
Behandlung negativer Symptome der Psychose
Jüngste Tierstudien zeigen, dass this compound selektiv Phosphodiesterase-Isoenzyme blockiert und im Mausmodell für negative Symptome der Psychose aktiv ist . Dies deutet darauf hin, dass this compound negative Symptome der Schizophrenie verbessern könnte .
Stabilität und Bestimmungsverfahren
Es wurden verschiedene Verfahren zur Bestimmung von this compound entwickelt . Dazu gehören die Spektrophotometrie erster und zweiter Ableitung, die Differenzspektrophotometrie, die Dünnschichtchromatographie-Methode mit Kieselgelplatten und die Spektrofluorometrie . Diese Methoden sind unerlässlich, um die Stabilität und Wirksamkeit von this compound in pharmazeutischen Anwendungen zu gewährleisten .
Wirkmechanismus
Target of Action
Instead, it acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs), with the highest affinity to PDE-4A1 .
Mode of Action
Tofisopam’s mode of action is unique compared to classical 1,4-benzodiazepines. Instead, it selectively inhibits PDEs, showing the highest affinity to PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3 .
Biochemical Pathways
The inhibition of PDEs by this compound affects the biochemical pathways involving cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, this compound prevents the breakdown of cAMP, leading to an increase in cAMP levels. This can have various downstream effects, including the modulation of signal transduction pathways and the regulation of inflammatory responses .
Pharmacokinetics
This compound is administered orally, and peak plasma levels are attained two hours after an oral dose . It is metabolized in the liver and excreted via the kidneys . The elimination half-life of this compound is approximately 3 hours .
Result of Action
It enhances the anticonvulsant activity of 1,4-benzodiazepines like diazepam . The inhibition of PDEs and the subsequent increase in cAMP levels can lead to various molecular and cellular effects, potentially contributing to its anxiolytic properties .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzyme (CYP3A4) could potentially lead to drug interactions . The clinical significance of these potential interactions remains unclear
Safety and Hazards
Zukünftige Richtungen
The D-enantiomer (dextofisopam) is currently in phase II trials in the U.S. for the treatment of irritable bowel syndrome . This compound is also claimed to be a PDE 10A inhibitor, which may provide an alternative mechanism of action for its various therapeutic effects . This action has been proposed to make this compound potentially useful as a treatment for schizophrenia .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJBDQSFYCKFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023681 | |
| Record name | Tofisopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tofisopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor. One study (Rundfeldt C. et al.) has shown that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) with highest affinity to PDE-4A1 (0.42 μM) followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM) and PDE-2A3 (2.11 μM). | |
| Record name | Tofisopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
22345-47-7 | |
| Record name | Tofisopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22345-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofisopam [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022345477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofisopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofisopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tofisopam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOFISOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZC80HAU42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tofisopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 °C | |
| Record name | Tofisopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofisopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tofisopam differ from traditional 1,4-benzodiazepines in terms of its chemical structure and pharmacological profile?
A1: Unlike traditional 1,4-benzodiazepines, this compound possesses a 2,3-benzodiazepine structure [, ]. This structural difference contributes to its distinct pharmacological profile, characterized by selective anxiolytic action without significant muscle relaxant, anticonvulsant, or sedative effects [, ].
Q2: What is the role of the dopaminergic system in this compound's mechanism of action?
A3: Research suggests this compound may act as a mixed dopamine agonist and antagonist, influencing central dopaminergic activity [, ]. This interaction with the dopaminergic system may contribute to its anxiolytic effects and differentiate its profile from 1,4-benzodiazepines.
Q3: What is the evidence for this compound's interaction with opioid receptors?
A4: Preclinical studies indicate this compound's antinociceptive effects are mediated by μ-, δ-, and ҡ-opioid receptors. These findings were supported by pharmacological antagonism studies using naloxone, naltrindole (δ-opioid receptor blocker), and nor-binaltorphimine (ҡ-opioid receptor blocker) [].
Q4: How does chronic lithium treatment affect this compound's interaction with the dopaminergic system?
A5: Chronic lithium administration has been shown to abolish the this compound-induced increase in the activity of dopaminergic drugs, suggesting a modulatory effect on this compound's influence on dopaminergic receptor sensitivity [].
Q5: What are the primary clinical indications for this compound?
A6: this compound is primarily indicated for the relief of anxiety and tension in various emotional disorders []. Clinical studies suggest efficacy in treating generalized anxiety disorder, somatic symptoms associated with anxiety, and anxiety related to autonomic dysfunction [, , , ].
Q6: Does this compound have antidepressant-like effects?
A7: Preclinical studies using the tail suspension and modified forced swimming tests in mice suggest this compound possesses antidepressant-like activity []. This effect appears to be mediated by the serotonergic, catecholaminergic, and opioidergic systems, as indicated by pharmacological antagonism studies [].
Q7: Can this compound be used in the treatment of catatonia?
A8: An open-label study investigated this compound's efficacy in treating organic catatonia and reported significant improvement in catatonic symptoms with minimal side effects compared to traditional benzodiazepines []. The study suggests this compound's unique pharmacological profile may be advantageous in this patient population.
Q8: Does this compound impact uric acid metabolism?
A9: Research suggests this compound may affect uric acid metabolism by influencing its renal transport. A study in healthy subjects observed increased fractional and urinary excretions of uric acid following this compound administration, along with a decrease in plasma uric acid concentration [].
Q9: What are the potential applications of this compound in neurootological diseases?
A10: Clinical studies indicate that this compound may be beneficial in treating vertigo, dizziness, and tinnitus, particularly in patients with underlying autonomic dysfunction [, ].
Q10: What are the primary metabolic pathways of this compound enantiomers?
A11: this compound exhibits enantioselective metabolism. The (R)-enantiomer is primarily metabolized by CYP2C9, leading to demethylation of the methoxy group at the 4-position of the phenyl ring. In contrast, the (S)-enantiomer is predominantly metabolized by CYP3A4, resulting in demethylation at the 7-position of the benzodiazepine ring [].
Q11: How does the metabolism of this compound enantiomers affect their plasma and urine concentrations?
A12: The enantioselective metabolism of this compound results in different metabolite profiles for (R)- and (S)-enantiomers, reflected in their plasma and urine concentrations []. This difference highlights the importance of considering enantiomeric contributions when studying this compound's pharmacokinetics and pharmacodynamics.
Q12: Does this compound inhibit CYP3A4 activity?
A13: In vitro studies using human recombinant CYP3A4 supersomes have shown that this compound can inhibit CYP3A4 activity in a dose-dependent manner []. This finding suggests a potential for drug interactions with co-administered CYP3A4 substrates.
Q13: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying this compound in biological samples and pharmaceutical formulations [, , ]. Chiral HPLC methods employing polysaccharide-type chiral stationary phases have been developed for the separation and quantification of this compound enantiomers [, ].
Q14: What spectroscopic methods are useful for studying this compound?
A15: Charge-transfer complex spectrophotometry is a valuable technique for this compound analysis []. Circular dichroism (CD) spectroscopy, particularly when coupled with HPLC, allows for the separation and identification of this compound stereoisomers based on their unique CD spectral characteristics [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


